molecular formula C10H13ClOS B15256742 2-(2-Chloroethanesulfinyl)-1,4-dimethylbenzene

2-(2-Chloroethanesulfinyl)-1,4-dimethylbenzene

Cat. No.: B15256742
M. Wt: 216.73 g/mol
InChI Key: ZFZKJTCSVOTPIF-UHFFFAOYSA-N
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Description

2-(2-Chloroethanesulfinyl)-1,4-dimethylbenzene is an organosulfur compound with significant applications in organic synthesis and industrial chemistry. It is characterized by the presence of a sulfinyl group attached to a benzene ring, which is further substituted with a chloroethane group and two methyl groups. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethanesulfinyl)-1,4-dimethylbenzene typically involves the reaction of 2-chloroethanesulfonyl chloride with 1,4-dimethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethanesulfinyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethane group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted ethane derivatives.

Scientific Research Applications

2-(2-Chloroethanesulfinyl)-1,4-dimethylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethanesulfinyl)-1,4-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The sulfinyl group can participate in various chemical transformations, acting as both an electron donor and acceptor. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with functional groups in target molecules, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethanesulfonyl chloride
  • 2-Chloro-1-ethanesulfonyl chloride
  • 3-Chloropropanesulfonyl chloride
  • 4-Chlorobenzylsulfonyl chloride

Uniqueness

2-(2-Chloroethanesulfinyl)-1,4-dimethylbenzene is unique due to the presence of both a sulfinyl group and a chloroethane group on a dimethylbenzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and industrial applications. The compound’s ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its utility compared to similar compounds.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

2-(2-chloroethylsulfinyl)-1,4-dimethylbenzene

InChI

InChI=1S/C10H13ClOS/c1-8-3-4-9(2)10(7-8)13(12)6-5-11/h3-4,7H,5-6H2,1-2H3

InChI Key

ZFZKJTCSVOTPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)CCCl

Origin of Product

United States

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